4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl
CAS No.: 881376-41-6
Cat. No.: VC17959144
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881376-41-6 |
|---|---|
| Molecular Formula | C18H24N2O4 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 8-[2,6-diethyl-4-(hydroxymethyl)phenyl]-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione |
| Standard InChI | InChI=1S/C18H24N2O4/c1-3-13-9-12(11-21)10-14(4-2)15(13)16-17(22)19-5-7-24-8-6-20(19)18(16)23/h9-10,16,21H,3-8,11H2,1-2H3 |
| Standard InChI Key | VRDNISIPMVBPNW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=CC(=C1C2C(=O)N3CCOCCN3C2=O)CC)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl is characterized by its distinct molecular architecture. The SMILES notation delineates its branched alkyl chains and heterocyclic components, while the InChI identifier provides a detailed representation of its stereochemistry .
Table 1: Molecular and Physical Properties
| Property | Value |
|---|---|
| CAS No. | 881376-41-6 |
| Molecular Formula | |
| Molecular Weight | 332.4 g/mol |
| SMILES | CCc1cc(CO)cc(CC)c1C2C(=O)N3CCOCCN3C2=O |
| Storage Conditions | 20°C |
Stability and Reactivity
The compound exhibits notable stability under recommended storage conditions, with no documented decomposition pathways in standard laboratory environments. Its resistance to hydrolysis and photodegradation underscores its persistence in environmental matrices, necessitating stringent handling protocols .
Synthesis and Metabolic Pathways
Origin as a Pinoxaden Metabolite
4'Desmethyl-4'Hydroxymethyl Pinoxaden Despivoloyl forms during the enzymatic breakdown of pinoxaden, a post-emergence herbicide used to control grassy weeds in cereal crops. The metabolic process involves hydroxylation and demethylation at specific positions on the parent molecule, resulting in this polar derivative .
Analytical Detection Methods
Recent studies employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify this metabolite in soil and water samples, achieving detection limits as low as 0.1 µg/L. These methods are validated against EU Directive 2009/90/EC standards for pesticide residue analysis .
Applications in Agricultural Research
Environmental Monitoring
As a tracer for pinoxaden application, this metabolite aids in assessing herbicide runoff and groundwater contamination. Field studies demonstrate its half-life ranges from 30 to 90 days in aerobic soils, depending on organic matter content.
Table 2: Environmental Persistence Data
| Matrix | Half-Life (Days) | Detection Method |
|---|---|---|
| Agricultural Soil | 30-90 | LC-MS/MS |
| Surface Water | 45-120 | SPE-LC/UV |
| Groundwater | >180 | Immunoassay |
Regulatory Compliance
Environmental Impact Assessment
Regulatory Status
The compound falls below REACH registration thresholds (<1 tonne/year), exempting it from Annex XIV authorization requirements . Nevertheless, its inclusion in the EU Watch List (Decision 2018/840) mandates continued monitoring in surface waters .
Recent Advances and Research Frontiers
Degradation Mechanisms
Photocatalytic oxidation using TiO₂ nanoparticles demonstrates 85% degradation efficiency within 6 hours under UV irradiation (λ=365 nm), offering potential for remediation of contaminated sites. The reaction follows pseudo-first-order kinetics with a rate constant .
Analytical Method Development
A 2024 interlaboratory study validated a novel QuEChERS-based extraction method achieving 92-105% recovery rates from wheat matrices, significantly improving upon the traditional EN 15662:2018 protocol .
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